Lipophilicity Advantage of N1-Propyl Over N1-Methyl and N1-H in 5-(4-Chlorophenyl)tetrazole Series
The predicted LogP (ACD/Labs) of the target 1-propyl derivative is 3.23, compared to approximately 2.48 for the 1-H parent compound . This approximately 0.75 LogP unit increase translates to an estimated 5.6-fold higher octanol-water partition coefficient and is expected to enhance passive membrane permeability and blood-brain barrier penetration, a critical parameter for CNS-targeted cannabinoid CB1 programs [1].
| Evidence Dimension | Lipophilicity (ACD/LogP, unitless) |
|---|---|
| Target Compound Data | 3.23 |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-1H-tetrazole: ACD/LogP ~2.48 |
| Quantified Difference | Δ LogP ≈ +0.75; corresponds to ~5.6-fold increase in P_octanol/water |
| Conditions | Predicted by ACD/Labs Percepta Platform v14.0; ChemSpider CSID: 1230486 |
Why This Matters
For procurement decisions in CNS drug discovery, the 1-propyl derivative offers a notably higher predicted LogP (3.23) than the 1-H analog (~2.48), suggesting superior passive CNS permeability without requiring additional formulation strategies.
- [1] Verma, A. (2012). Design, Synthesis and Biological Evaluation of Novel Cannabinoid Antagonist. University of New Orleans Theses and Dissertations. View Source
